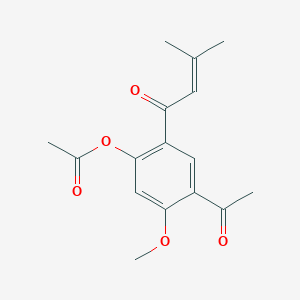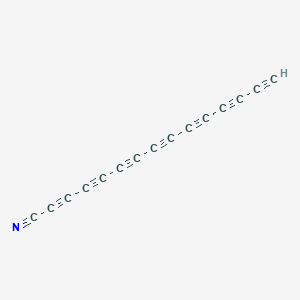
Pentadeca-2,4,6,8,10,12,14-heptaynenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadeca-2,4,6,8,10,12,14-heptaynenitrile: is a chemical compound with the molecular formula C15HN . It is characterized by a linear chain of 15 carbon atoms with alternating triple bonds and a nitrile group at one end.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pentadeca-2,4,6,8,10,12,14-heptaynenitrile typically involves the use of alkyne coupling reactions. One common method is the Sonogashira coupling reaction , which involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other alkyne coupling techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pentadeca-2,4,6,8,10,12,14-heptaynenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: The nitrile group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic reagents, such as ammonia (NH3) or alcohols (ROH), can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Pentadeca-2,4,6,8,10,12,14-heptaynenitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of pentadeca-2,4,6,8,10,12,14-heptaynenitrile involves its interaction with molecular targets and pathways within cells. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The nitrile group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and function .
Vergleich Mit ähnlichen Verbindungen
- Hexadecanoic acid-2,4,6,8,10,12,14,16-13C8 sodium salt
- 1,12-diazatricyclo[9.4.0.0^{3,8}]pentadeca-2,4,6,8,10,12,14-heptaene
Comparison: Pentadeca-2,4,6,8,10,12,14-heptaynenitrile is unique due to its linear structure with alternating triple bonds and a nitrile group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. In contrast, similar compounds may have different functional groups or structural arrangements, leading to variations in their reactivity and applications .
Eigenschaften
CAS-Nummer |
84356-85-4 |
|---|---|
Molekularformel |
C15HN |
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
pentadeca-2,4,6,8,10,12,14-heptaynenitrile |
InChI |
InChI=1S/C15HN/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h1H |
InChI-Schlüssel |
GJYFQXKFMJTDIF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC#CC#CC#CC#CC#CC#CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide](/img/structure/B14404035.png)
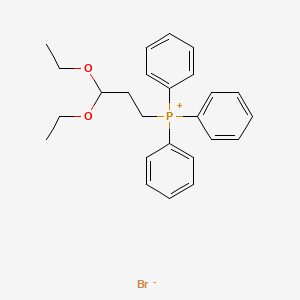
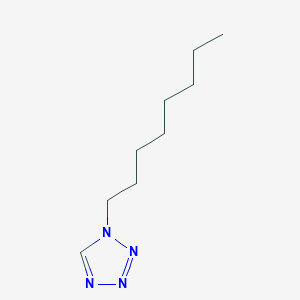
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)

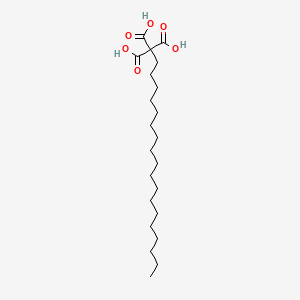
![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)


